5-(Z-Amino)-1-pentanol

Descripción

Overview of the Protected Amino Alcohol Functional Group in Organic Synthesis

In the intricate world of organic synthesis, the ability to selectively modify one part of a molecule while leaving another untouched is paramount. This is where the concept of "protecting groups" becomes crucial. quimicaorganica.org Many organic molecules possess multiple reactive sites, known as functional groups. chemistrytalk.org When a chemist desires to carry out a reaction at a specific location, other susceptible functional groups must be temporarily masked or "protected" to prevent unwanted side reactions. quimicaorganica.org

Amino alcohols are a class of organic compounds that contain both an amine (-NH2) and an alcohol (-OH) functional group. organic-chemistry.orgwikipedia.orgchemicalbook.com These bifunctional molecules are valuable building blocks in the synthesis of a wide array of more complex structures, including pharmaceuticals and other biologically active compounds. chemicalbook.comsigmaaldrich.com However, the presence of both a nucleophilic amine and a hydroxyl group can lead to a lack of selectivity in chemical reactions. researchgate.net

To address this, chemists employ protecting groups to selectively block one of the functional groups. researchgate.net A protected amino alcohol is therefore an amino alcohol in which either the amine or the alcohol group has been chemically modified to be unreactive under a specific set of reaction conditions. organic-chemistry.orgsigmaaldrich.com This allows for transformations to be carried out on the unprotected functional group. Subsequently, the protecting group can be removed to regenerate the original functionality. quimicaorganica.org The use of protected amino alcohols provides chemists with the precision and control necessary to build complex molecular architectures. sigmaaldrich.com

Historical Context of Benzyloxycarbonyl (Cbz) Protecting Group Utilization

The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a cornerstone in the field of peptide synthesis and organic chemistry. total-synthesis.combachem.com It was first introduced in the early 1930s by Leonidas Zervas and his mentor Max Bergmann. total-synthesis.comwikipedia.org This innovation was a revolutionary step forward, enabling the controlled synthesis of peptides for the first time. total-synthesis.comwikipedia.org The Bergmann-Zervas method, which utilizes the Cbz group to protect the amino group of amino acids, dominated the field of peptide synthesis for two decades. wikipedia.org

The Cbz group is valued for its ability to suppress the nucleophilic and basic nature of the amine's lone pair of electrons. wikipedia.org It is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (also known as Cbz-Cl or Z-Cl). total-synthesis.comwikipedia.org A key advantage of the Cbz group is its stability under a variety of reaction conditions, including basic and mild acidic environments. ijacskros.com Despite its stability, it can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation. ijacskros.commasterorganicchemistry.com This orthogonality to many other protecting groups makes it a highly versatile tool in multi-step organic syntheses. total-synthesis.com

The introduction of the Cbz group marked the beginning of modern synthetic peptide chemistry and its principles continue to influence the design and use of protecting groups today. wikipedia.orgmasterorganicchemistry.com

Significance of N-Benzyloxycarbonyl-5-aminopentanol as a Versatile Synthetic Intermediate

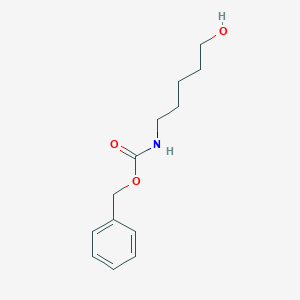

N-Benzyloxycarbonyl-5-aminopentanol, also known as benzyl N-(5-hydroxypentyl)carbamate, is a synthetic organic compound that embodies the principles of protecting group chemistry. chemspider.com It features a five-carbon pentanol (B124592) backbone with a hydroxyl group at one end and an amine at the other, where the amine is protected by a benzyloxycarbonyl (Cbz) group. This specific arrangement makes it a highly valuable and versatile intermediate in organic synthesis. sigmaaldrich.com

The primary utility of N-Benzyloxycarbonyl-5-aminopentanol lies in its role as a building block for more complex molecules, particularly in medicinal chemistry. The presence of the Cbz protecting group allows for selective reactions at the free hydroxyl group without interference from the amine. ontosight.ai Once the desired modifications have been made to the hydroxyl end of the molecule, the Cbz group can be removed to reveal the free amine, which can then participate in further chemical transformations. ijacskros.com

This bifunctionality, combined with the well-established chemistry of the Cbz group, allows for the strategic introduction of amino and carbonyl functionalities into a wide range of compounds. It serves as a linker or spacer in various synthetic applications, including the preparation of peptidomimetics, pharmaceutical agents, and biochemical probes. ontosight.ai For instance, it has been utilized in the synthesis of S-glycosyl amino-acid building blocks and aminofunctionalized terpyridines. sigmaaldrich.com The ability to construct complex molecular architectures from this intermediate underscores its significance in modern chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIYHFWLYLHCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399033 | |

| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87905-98-4 | |

| Record name | Phenylmethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87905-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Z-Amino)-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for N Benzyloxycarbonyl 5 Aminopentanol and Its Analogs

Convergent and Linear Synthesis Pathways to the Pentanol (B124592) Scaffold

Derivatization from 5-Amino-1-pentanol (B144490) Precursors

A primary and direct method for synthesizing N-benzyloxycarbonyl-5-aminopentanol involves the derivatization of the commercially available precursor, 5-amino-1-pentanol. google.comwikipedia.orggoogle.comnih.gov This amino alcohol possesses both a primary amino group and a primary hydroxyl group, making it an ideal starting point. wikipedia.org

The synthesis of the 5-amino-1-pentanol precursor itself can be achieved through methods like the reductive amination of 2-hydroxytetrahydropyran, which is formed from the hydration of dihydropyran. wikipedia.org A high-yielding, two-step process starting from 3,4-dihydro-2H-pyran involves hydration followed by reductive amination, which can achieve yields of up to 93%. google.com

The key transformation in this linear approach is the selective protection of the amino group in the presence of the hydroxyl group.

Regioselective Functionalization of Polyfunctionalized Substrates

In scenarios where 5-amino-1-pentanol is not the starting material, regioselective functionalization of other polyfunctionalized substrates becomes crucial. This approach involves selectively modifying one functional group in a molecule that contains multiple reactive sites. For instance, a molecule with multiple hydroxyl or amino groups would require precise reaction conditions to ensure that only the desired position is functionalized to ultimately yield the pentanol scaffold. nih.govresearchgate.net

Methodology for Selective N-Benzyloxycarbonylation

The introduction of the benzyloxycarbonyl (Cbz) group onto the nitrogen atom of 5-aminopentanol is a critical step. The Cbz group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its ease of removal via catalytic hydrogenation. ijacskros.comresearchgate.net

A common method for this protection is the Schotten-Baumann reaction, which involves treating the amine with benzyl (B1604629) chloroformate in the presence of a base.

Orthogonal Protecting Group Considerations in Multi-functionalized Substrates

In the synthesis of more complex analogs of N-benzyloxycarbonyl-5-aminopentanol, which may contain other functional groups, the concept of orthogonal protection is paramount. nih.govnih.govub.edu Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting the others. nih.gov This allows for the selective deprotection and subsequent reaction at different sites within a molecule.

For example, if a substrate contains both an amino group and a carboxyl group, the amino group could be protected with a Cbz group, while the carboxyl group is protected with a tert-butyl ester. The Cbz group is removable by hydrogenolysis, while the tert-butyl ester is cleaved under acidic conditions, allowing for independent manipulation of each functional group. This strategy is essential for the synthesis of complex peptides and other polyfunctional molecules. nih.govnih.gov

Catalyst-Free and Green Chemistry Approaches to Cbz-Protection

In recent years, there has been a significant push towards developing more environmentally friendly and efficient chemical processes. ijacskros.comresearchgate.net For the N-benzyloxycarbonylation reaction, several catalyst-free and green chemistry approaches have been developed.

One notable green approach is the use of water as a solvent for the Cbz protection of amines. ijacskros.comresearchgate.net This method avoids the use of hazardous organic solvents and often proceeds with high chemoselectivity and yield at room temperature. ijacskros.comresearchgate.net Other catalyst-free methods for related transformations, such as the amino-yne click reaction, highlight the trend towards simplifying reaction conditions and minimizing waste. nih.govnih.gov The use of reagents like dodecatungstophosphoric acid hydrate (B1144303) has also been explored as a recyclable catalyst for Cbz protection. researchgate.net

Stereoselective Approaches for Chiral N-Benzyloxycarbonyl-5-aminopentanol Analogs

The synthesis of chiral analogs of N-benzyloxycarbonyl-5-aminopentanol, where the pentanol backbone contains one or more stereocenters, requires stereoselective synthetic methods. rsc.orgnih.govmdpi.comrsc.orgnih.gov These chiral building blocks are of significant interest in medicinal chemistry for the development of stereochemically pure pharmaceuticals.

Approaches to introduce chirality include:

Use of Chiral Precursors: Starting from enantiomerically pure amino acids or other chiral pool materials.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction. For example, asymmetric hydrogenation or aminohydroxylation reactions can be used to create chiral centers with high enantiomeric excess.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. nih.gov

Asymmetric Synthesis and Chiral Induction Methods

The asymmetric synthesis of chiral amino alcohols and their derivatives often relies on sophisticated catalytic systems and chiral auxiliaries to guide the stereochemical course of a reaction. For analogs of N-benzyloxycarbonyl-5-aminopentanol, where a stereocenter might be introduced on the pentanol backbone, several state-of-the-art methods are applicable.

One prominent strategy involves the use of copper-catalyzed asymmetric reactions. For instance, the synthesis of chiral γ-amino alcohols featuring tertiary carbon stereocenters has been achieved using alkyne-functionalized oxetanes as substrates in combination with amine reagents. researchgate.net This Cu-catalyzed protocol demonstrates how a transition metal, paired with a suitable chiral ligand, can facilitate high levels of asymmetric induction. researchgate.net Such a method could be adapted to create complex, chiral analogs of N-benzyloxycarbonyl-5-aminopentanol.

Another powerful approach is the use of chiral lithium amides in domino reactions. The asymmetric synthesis of polyfunctionalized cyclopentane (B165970) derivatives has been accomplished through a Michael addition initiated by a chiral lithium amide, such as lithium N-α-methylbenzyl-N-benzylamide, followed by an intramolecular cyclization. nih.gov This tandem conjugate addition-cyclization protocol, starting from a prochiral precursor, effectively establishes multiple stereocenters with high diastereoselectivity. nih.gov This principle could be applied to linear systems to generate chiral amino alcohol precursors.

Furthermore, the use of chiral auxiliaries provides a reliable method for chiral induction. N-sulfinyl groups are particularly effective. Enantiopure N-sulfinyl β-amino Weinreb amides, for example, can be prepared and subsequently reacted with various organometallic reagents. nih.gov This methodology offers a general route to N-sulfinyl β-amino carbonyl compounds, which are versatile chiral building blocks for more complex molecules. nih.gov The sulfinyl group directs the stereochemical outcome of the addition and can be easily removed later in the synthetic sequence.

Control of Enantiomeric Excess and Diastereoselectivity

Achieving high levels of enantiomeric excess (e.e.) and diastereoselectivity is the primary goal of asymmetric synthesis. The success of the methods described above hinges on the precise control of these parameters.

In transition metal catalysis, such as the copper-catalyzed synthesis of γ-amino alcohols, the choice of the chiral ligand is paramount. The ligand coordinates to the metal center, creating a chiral environment that discriminates between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer. researchgate.net The reaction conditions, including solvent and temperature, are optimized to maximize this discrimination and thus the enantioselectivity. researchgate.net

For reactions involving chiral auxiliaries, like the N-sulfinyl imines, the stereocontrol is governed by the inherent chirality of the auxiliary. The sulfinyl group effectively shields one face of the imine, forcing the incoming nucleophile to attack from the less hindered side. This substrate-controlled approach typically yields high diastereoselectivity. nih.gov

In domino reactions, such as the synthesis of cyclopentane analogs, diastereoselectivity is achieved through the stereoelectronics of the tandem sequence. nih.gov The initial chiral amine sets the stereochemistry in the Michael addition, and the subsequent intramolecular cyclization proceeds in a way that minimizes steric strain, leading to a specific diastereomer. nih.gov Similarly, diastereoselective photocycloaddition reactions, for example between 5-methoxyoxazoles and aldehydes, can produce α-amino-β-hydroxy carboxylic acid esters with excellent exo-diastereoselectivity, which can be precursors to chiral amino alcohols. nih.gov The stereochemical outcome in these cases is determined at the cycloaddition step. nih.gov

The following table summarizes key aspects of these stereocontrol strategies.

| Synthetic Strategy | Method of Stereocontrol | Key Factors for High Selectivity | Typical Application |

| Copper-Catalyzed Asymmetric Synthesis | Chiral Ligand-Metal Complex | Ligand structure, metal salt, solvent, temperature | Synthesis of chiral γ-amino alcohols researchgate.net |

| Chiral Auxiliary Approach | Substrate-controlled facial bias | Structure of the chiral auxiliary (e.g., N-sulfinyl group) | Synthesis of β-amino carbonyl compounds nih.gov |

| Domino Reaction with Chiral Amine | Reagent-controlled tandem reaction | Chirality of the amine, reaction conditions | Asymmetric synthesis of cyclic amino acid derivatives nih.gov |

| Diastereoselective Photocycloaddition | Stereocontrolled cycloaddition | Structure of reactants, photochemical conditions | Synthesis of erythro-α-amino β-hydroxy esters nih.gov |

Analytical Methodologies for Purity and Structural Elucidation in Synthetic Studies

The rigorous characterization of N-benzyloxycarbonyl-5-aminopentanol and its analogs is essential to confirm their identity, purity, and stereochemical integrity following synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H NMR provides detailed information about the molecular structure. For N-benzyloxycarbonyl-5-aminopentanol, characteristic signals include the aromatic protons of the benzyloxycarbonyl (Cbz) group, typically observed as a multiplet around δ 7.2–7.4 ppm, and the carbamate (B1207046) NH proton, which appears as a broad signal around δ 5.1–5.3 ppm. The protons of the pentanol backbone appear in the δ 1.4–3.6 ppm range.

¹³C NMR is used to confirm the presence of all carbon atoms. A key signal is the carbonyl carbon of the Cbz group, which resonates at approximately δ 155 ppm.

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition. Electrospray ionization mass spectrometry (ESI-MS) is commonly used, where the compound is detected as a protonated molecular ion [M+H]⁺.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound. A reversed-phase C18 column is typically used with UV detection, often at 254 nm, to quantify the main product and detect any impurities. Purity levels are determined by comparing the peak area of the product to that of any impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy confirms the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group within the Cbz carbamate moiety.

For chiral analogs, specialized analytical techniques are required to determine enantiomeric excess and diastereomeric ratio.

Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC) is used to separate and quantify enantiomers. researchgate.net This involves using a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.

X-ray Crystallography provides unambiguous proof of the relative and absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.gov This technique was used, for instance, to determine the relative configuration of N-acetyl α-amino-β-hydroxy esters derived from photocycloaddition reactions. nih.gov

The following table details the common analytical methods used in the study of N-benzyloxycarbonyl-5-aminopentanol and its analogs.

| Analytical Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structural Elucidation | Presence of Cbz group (δ 7.2-7.4 ppm), carbamate NH (δ 5.1-5.3 ppm), and pentanol backbone protons. |

| ¹³C NMR | Structural Confirmation | Carbonyl carbon of the Cbz group (~δ 155 ppm). |

| Mass Spectrometry (ESI-MS) | Molecular Weight Determination | Confirmation of the molecular ion peak [M+H]⁺. |

| HPLC | Purity Assessment | Quantifies product purity and detects impurities using a C18 column and UV detection. |

| FT-IR Spectroscopy | Functional Group Identification | Strong absorption band for the Cbz carbonyl group (~1700 cm⁻¹). |

| Chiral HPLC/SFC | Enantiomeric Excess (e.e.) Determination | Separation and quantification of enantiomers. researchgate.net |

| X-ray Crystallography | Absolute Stereochemistry Determination | Unambiguous 3D structure and configuration of chiral molecules. nih.gov |

Applications of N Benzyloxycarbonyl 5 Aminopentanol As a Chemical Building Block

Role in Peptide and Peptidomimetic Synthesis

The structure of N-Benzyloxycarbonyl-5-aminopentanol makes it a valuable component in the synthesis of peptides and peptidomimetics, molecules that mimic the structure and function of natural peptides. ontosight.ainih.gov The Cbz group provides robust protection for the amine functionality, preventing unwanted side reactions during peptide bond formation, while the hydroxyl end can be activated or modified for subsequent coupling reactions. peptide.com

Incorporation into Oligomeric Structures via Amide Bond Formation

A primary application of N-Benzyloxycarbonyl-5-aminopentanol is its incorporation into peptide chains through the formation of a stable amide bond. mdpi.com The free amine, once deprotected from the Cbz group, can readily participate in standard peptide coupling reactions with the carboxylic acid of an amino acid or peptide fragment. This process allows for the introduction of a flexible five-carbon spacer with a terminal hydroxyl group into the peptide backbone.

The general procedure for incorporating this building block involves:

Deprotection: Removal of the Cbz group, typically through catalytic hydrogenation, to expose the primary amine.

Coupling: Reaction of the free amine with an N-protected amino acid or peptide using a suitable coupling reagent.

This strategy has been employed to create modified peptides with tailored properties. The resulting oligomeric structures benefit from the increased conformational flexibility imparted by the pentanol-derived linker.

Design and Synthesis of Modified Peptides and Peptidomimetics

N-Benzyloxycarbonyl-5-aminopentanol is instrumental in the design of modified peptides and peptidomimetics with unique structural and functional characteristics. ontosight.aiontosight.ai By replacing a standard amino acid residue with this building block, chemists can alter the peptide's polarity, flexibility, and susceptibility to enzymatic degradation. nih.gov

For instance, the incorporation of this unit can lead to peptidomimetics with enhanced stability and bioavailability. The hydroxyl group at the terminus of the pentanol (B124592) chain offers a site for further modification, such as the attachment of fluorescent labels, drug molecules, or other functional moieties. peptidesynthetics.co.uk This versatility is crucial in the development of therapeutic peptides and diagnostic tools. ontosight.ai

Table 1: Examples of Modified Peptides Incorporating N-Benzyloxycarbonyl-5-aminopentanol Derivatives

| Parent Peptide | Modification | Purpose of Modification | Reference |

| Morphiceptin | Introduction of β-amino acids and Dmt | Enhance enzymatic stability and alter receptor affinity profile | nih.gov |

| General Peptides | N-amination of the peptide backbone | Stabilize β-sheet secondary structures | nih.gov |

| Histone H4 | Installation of a trimethyl Lys sidechain mimic | Study post-translational modifications | nih.gov |

Control of Stereochemical Integrity in Peptide Coupling Reactions

Maintaining stereochemical integrity is paramount during peptide synthesis to ensure the final product has the correct three-dimensional structure and biological activity. nih.gov The use of protecting groups like the benzyloxycarbonyl group on building blocks such as 5-aminopentanol plays a role in minimizing racemization during the activation and coupling steps. google.com

While the pentanol-derived unit itself is achiral, its presence can influence the stereochemical outcome of adjacent chiral centers in the growing peptide chain. The bulky nature of the Cbz group can sterically hinder side reactions that might lead to loss of stereochemical purity. Careful selection of coupling reagents and reaction conditions, in conjunction with the use of well-defined building blocks like N-Benzyloxycarbonyl-5-aminopentanol, is essential for producing stereochemically pure peptides. nih.gov

Utility in Oligosaccharide and Glycoconjugate Synthesis

Beyond peptide chemistry, N-Benzyloxycarbonyl-5-aminopentanol and its derivatives are valuable tools in the synthesis of complex carbohydrates and their conjugates. rsc.org The bifunctional nature of this molecule allows it to act as a linker, bridging carbohydrate moieties to other molecules of interest.

Introduction of Linker Moieties for Complex Carbohydrate Assembly

In the assembly of complex oligosaccharides, linker or spacer molecules are often required to connect individual monosaccharide units or to attach the entire carbohydrate chain to a solid support or a carrier protein. N-Benzyloxycarbonyl-5-aminopentanol serves as an effective linker due to its terminal hydroxyl group, which can be glycosylated with a suitable sugar donor. rsc.org

The synthesis of the oligosaccharide moiety of the tumor-associated antigen disialosyl globopentaosylceramide exemplifies this application. In this synthesis, a protected aminopentanol linker was utilized to construct the complex glycan structure. rsc.org The Cbz-protected amine provides a latent functional group that can be used for subsequent conjugation after the oligosaccharide has been assembled.

Conjugation Strategies for Glycobiological Studies

Glycoconjugates, molecules where carbohydrates are linked to proteins or lipids, are vital for many biological processes. The synthesis of well-defined glycoconjugates is crucial for studying their function in glycobiology. N-Benzyloxycarbonyl-5-aminopentanol provides a versatile platform for these conjugation strategies. rsc.org

Once an oligosaccharide is attached to the hydroxyl group of the linker, the Cbz group on the amine can be removed to allow for conjugation to a protein or other molecule. This approach enables the creation of neoglycoproteins and other glycoconjugates that can be used as probes to study carbohydrate-protein interactions, as vaccine candidates, or for targeted drug delivery. The length of the pentanol spacer can also be advantageous, providing sufficient distance between the carbohydrate and the conjugated partner to avoid steric hindrance and allow for proper biological recognition. rsc.org

Contributions to Heterocyclic Compound Synthesis

The linear five-carbon chain separating a nitrogen and an oxygen functional group makes N-Benzyloxycarbonyl-5-aminopentanol an ideal starting material for the synthesis of six-membered nitrogen-containing heterocycles through intramolecular cyclization.

Formation of Nitrogen-Containing Heterocycles and Fused Ring Systems

N-Benzyloxycarbonyl-5-aminopentanol is a key starting material for the synthesis of piperidines, a prevalent nitrogen-containing heterocyclic motif in many biologically active compounds. The formation of the piperidine (B6355638) ring from this linear precursor is typically achieved through an intramolecular cyclization reaction. This process involves the chemical activation of the terminal hydroxyl group, transforming it into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the nucleophilic nitrogen atom of the carbamate (B1207046).

Alternatively, oxidation of the primary alcohol to an aldehyde, followed by intramolecular reductive amination, provides a direct route to the N-Cbz-piperidine scaffold. A related enzymatic approach has demonstrated the conversion of N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane using a multi-enzyme cascade, highlighting the utility of Cbz-protected amino alcohols in producing heterocyclic systems. rsc.org While direct literature examples for N-benzyloxycarbonyl-5-aminopentanol are not extensively detailed, the cyclization of the parent compound, 5-amino-1-pentanol (B144490), to piperidine is a well-established transformation, often catalyzed by zeolites. This fundamental reaction underscores the potential of its N-protected derivatives in more complex syntheses.

Further chemical manipulation of the resulting piperidine ring can lead to the formation of fused ring systems. For instance, annulation reactions involving the piperidine nitrogen or carbon atoms can be employed to construct bicyclic and polycyclic frameworks, which are of significant interest in medicinal chemistry.

Synthesis of Bioactive Heterocyclic Scaffolds

The piperidine ring, readily synthesized from N-Benzyloxycarbonyl-5-aminopentanol, is a privileged scaffold in drug design, appearing in a vast number of pharmaceuticals. The N-Cbz-piperidine intermediate derived from this building block is a versatile platform for creating a variety of bioactive molecules.

For example, derivatives of N-substituted piperidines have been synthesized and evaluated as potent inhibitors of enzymes such as steroid-5α-reductase, which is implicated in benign prostatic hyperplasia and male pattern baldness. nih.gov In one study, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were prepared and showed significant inhibitory activity against both type 1 and type 2 isozymes of 5α-reductase. nih.gov

Furthermore, the 4-(2-aminoethyl)piperidine scaffold has been utilized to develop ligands for the sigma-1 (σ1) receptor, which is a target for neurological disorders and cancer therapeutics. researchgate.net Although these syntheses started from commercially available Cbz-protected piperidin-4-ones, the underlying principle demonstrates how the piperidine core, accessible from precursors like N-benzyloxycarbonyl-5-aminopentanol, can be elaborated into complex, biologically active agents. researchgate.netumich.edu

| Heterocyclic Scaffold | Precursor/Method | Potential Bioactivity |

| N-Cbz-Piperidine | Intramolecular cyclization of N-Cbz-5-aminopentanol | Intermediate for further synthesis |

| N-substituted Piperidines | Derivatization of piperidine ring | Steroid-5α-reductase inhibition nih.gov |

| 4-(2-Aminoethyl)piperidine Derivatives | Elaboration of piperidine scaffold | Sigma-1 (σ1) receptor ligands researchgate.net |

Applications in Drug Discovery and Lead Optimization

The structural attributes of N-Benzyloxycarbonyl-5-aminopentanol make it a useful tool in the early stages of drug discovery, from the creation of novel compounds to the development of tools for studying biological systems.

Scaffold for New Chemical Entities (NCEs)

As a bifunctional building block, N-Benzyloxycarbonyl-5-aminopentanol provides a flexible scaffold for the generation of New Chemical Entities (NCEs). The ability to selectively modify either the hydroxyl or the protected amino group allows for the systematic exploration of chemical space around a core structure. This is a key strategy in lead optimization, where chemists aim to improve the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

The linear five-carbon chain can act as a spacer or linker, connecting two different pharmacophoric groups. For instance, the hydroxyl end can be attached to one bioactive moiety, and after deprotection, the amino end can be coupled to another. This modular approach enables the rapid synthesis of compound libraries for high-throughput screening. The piperidine ring formed from its cyclization serves as a conformationally restricted scaffold, which can help in locking a molecule into a bioactive conformation, thereby improving its binding affinity to a biological target. The development of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease exemplifies this approach, where the piperidine core is central to the design of multitarget-directed ligands. core.ac.uk

Design of Biochemical Probes and Biological Modulators

Beyond its role in creating potential therapeutics, N-Benzyloxycarbonyl-5-aminopentanol and its derivatives are employed in the design of biochemical probes. These are specialized molecules used to study and visualize biological processes. The hydroxyl group offers a convenient handle for attaching reporter groups such as fluorophores, biotin, or photoaffinity labels.

The protected amine allows the probe to be built up in a controlled manner before the reactive amine is revealed for conjugation to a target-binding moiety. This compound can thus act as a linker that connects a recognition element to a signaling element in a probe. Its use in proteomics research, where it can serve as a tool for studying protein interactions and modifications, has been noted. The ability to form stable conjugates with proteins facilitates the identification and characterization of protein targets in complex biological systems.

Medicinal Chemistry and Biological Evaluation of N Benzyloxycarbonyl 5 Aminopentanol Derivatives

Therapeutic Potential in Disease Models

The therapeutic potential of derivatives from a parent compound is evaluated through various in vitro and in vivo disease models.

While there is a lack of broad studies on various derivatives, the parent compound, Benzyl (B1604629) N-(5-hydroxypentyl)carbamate, has a noted mechanism of action that suggests potential anti-proliferative effects. Research indicates that this compound can bind to the 5'-hydroxyl group of the DNA sugar backbone. This interaction is suggested to aid in the repair of damaged DNA and inhibit cell proliferation in certain cell lines. The ability of a compound to interact with DNA and modulate cell proliferation is a key characteristic of many anticancer agents.

There is currently a lack of published scientific literature specifically investigating the immunomodulatory and anti-inflammatory effects of N-benzyloxycarbonyl-5-aminopentanol derivatives. While other classes of compounds, such as those derived from Petasites hybridus and various 5-aminoorotic acid derivatives, have demonstrated significant immunomodulatory and anti-inflammatory properties, similar research on derivatives of 5-Amino-N-benzyloxycarbonylpentanol has not been reported. nih.govnih.gov The potential of this chemical class in modulating immune responses remains an unexplored area of research.

Similarly, there is no significant body of research available that details the antimicrobial or antiviral properties of N-benzyloxycarbonyl-5-aminopentanol derivatives. The scientific community has explored the antimicrobial and antiviral activities of various other chemical structures, including derivatives of 5-aminolevulinic acid and certain disubstituted imidazoles, but derivatives of 5-Amino-N-benzyloxycarbonylpentanol have not been a focus of such investigations. nih.govresearchgate.net Therefore, their potential efficacy against microbial and viral pathogens is unknown.

Mechanistic Investigations of Biological Action

The carbamate (B1207046) group is a crucial structural element in numerous approved drugs and prodrugs, valued for its chemical and proteolytic stability, as well as its ability to enhance cell membrane permeability. nih.gov The benzyloxycarbonyl (Cbz) protecting group is frequently utilized in organic synthesis to protect amines due to its stability in basic and most aqueous acidic conditions and its straightforward removal by catalytic hydrogenation. sigmaaldrich.com These characteristics make N-benzyloxycarbonyl-5-aminopentanol a versatile scaffold for developing new therapeutic agents.

While specific research on the cellular and molecular targets of N-benzyloxycarbonyl-5-aminopentanol derivatives is limited, studies on structurally related compounds provide insights into their potential biological activities. The primary mechanism of action for many carbamate-containing compounds involves their ability to interact with enzymes and receptors, often acting as inhibitors. nih.gov

Derivatives of N-benzyloxycarbonyl (Cbz) protected amino acids and related structures have shown activity against a variety of cellular targets:

Enzyme Inhibition: Certain non-proteinogenic amino acid derivatives have been investigated for their inhibitory effects on enzymes like carbonic anhydrases (hCA-I and hCA-II) and acetylcholinesterase (AChE). nih.gov For instance, an N-Z-(1-Benzotriazolylcarbonyl) methylamine (B109427) derivative, which shares the Cbz-protected amine feature, has been studied in this context. nih.gov In a study on such derivatives, compound D, (S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine, demonstrated potent inhibition of hCA-I and hCA-II with IC50 values of 0.836 μM and 0.661 μM, respectively. nih.gov

Anticancer Activity: The benzyloxycarbonyl group is present in precursors for some anticancer agents. For example, a fluorescently-labeled etoposide (B1684455) derivative was synthesized from a 4'-benzyloxycarbonyl-4'-demethylepipodophyllotoxin precursor. nih.gov This derivative, while less potent than etoposide, retained the ability to target DNA topoisomerase II. nih.gov Furthermore, a series of novel benzyloxyurea (B188258) derivatives have been synthesized and evaluated for their anticancer activity against human and murine leukemia cell lines. nih.gov Some of these compounds exhibited promising anticancer effects, with one derivative showing greater apoptotic activity against K562 cells than the standard drug hydroxyurea. nih.gov

Anticonvulsant Properties: In the search for new anticonvulsant drugs, N-Cbz-alpha-amino-N-alkoxyglutarimides have been synthesized and evaluated. nih.gov These compounds, which feature the Cbz-protected amino group, have shown significant anticonvulsant activities in both the maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (PTZ) tests. nih.gov Specifically, (R)-N-Cbz-alpha-amino-N-hydroxyglutarimide was most active in the MES test, while (R)-N-Cbz-alpha-amino-N-benzyloxyglutarimide was most effective in the PTZ test. nih.gov

Table 1: Examples of Biological Activities of Structurally Related Cbz-Derivatives

| Compound Class | Biological Activity | Cellular/Molecular Target | Reference |

|---|---|---|---|

| (S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine | Enzyme Inhibition | Carbonic Anhydrase I & II | nih.gov |

| Bodipy-etoposide (from Cbz-precursor) | Anticancer | DNA topoisomerase II | nih.gov |

| Benzyloxyurea derivatives | Anticancer | Induces apoptosis | nih.gov |

Studies on N-(indol-3-ylglyoxylyl)amino acid derivatives have demonstrated specific inhibition of benzodiazepine (B76468) receptor binding. nih.gov The stereochemistry of the amino acid moiety in these compounds was found to be crucial for their affinity to the benzodiazepine receptors, with the D-isomers being more potent. nih.gov This suggests that derivatives of N-benzyloxycarbonyl-5-aminopentanol could also exhibit stereoselective interactions with specific receptors.

In the broader context of carbamate compounds, they have been shown to modulate various signaling pathways. One significant pathway is the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress. mdpi.com Carbamate compounds can either activate or inhibit the Nrf2 pathway depending on the specific compound, exposure duration, and cell type. mdpi.com This modulation of a critical cellular defense pathway highlights a potential mechanism of action for carbamate derivatives.

Table 2: Receptor Binding and Signaling Modulation by Related Compounds

| Compound Class | Receptor/Pathway | Effect | Reference |

|---|---|---|---|

| N-(indol-3-ylglyoxylyl)amino acid derivatives | Benzodiazepine Receptors | Inverse Agonist | nih.gov |

Development as Components of Advanced Delivery Systems and Diagnostics

The structural features of N-benzyloxycarbonyl-5-aminopentanol, particularly the protected amine and the hydroxyl group, make it a suitable building block for incorporation into advanced drug delivery systems and diagnostic tools. The benzyloxycarbonyl group can serve as a linker or a temporary protecting group that is removed under specific conditions to release an active agent.

Prodrug Development: The carbamate linkage is frequently used in prodrug design to improve the physicochemical and pharmacokinetic properties of drugs. nih.gov By masking polar functional groups, such as the amine in 5-aminopentanol, the lipophilicity of a molecule can be increased, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. researchgate.net The Cbz group can be cleaved in vivo to release the active parent drug. This strategy has been explored for various classes of drugs, including those targeting the central nervous system. researchgate.net

Nanoparticle Functionalization: Nanoparticles are increasingly used as drug delivery vehicles to improve therapeutic efficacy and reduce side effects. nih.gov The surface of nanoparticles can be functionalized with various molecules to achieve targeted delivery. nih.gov The hydroxyl group of N-benzyloxycarbonyl-5-aminopentanol provides a reactive site for conjugation to nanoparticles or other carrier molecules. The entire molecule could also be incorporated as a linker within a larger drug delivery construct, with the Cbz group offering a stable connection that can be cleaved under specific physiological conditions.

Diagnostic Probes: The development of fluorescent probes for biological imaging often relies on the protection-deprotection strategy of key functional groups. researchgate.net The removal of a protecting group in the presence of a specific analyte can trigger a change in fluorescence. The benzyloxycarbonyl group, being cleavable, could be integrated into the design of such probes. For instance, a diagnostic probe could be designed where the Cbz group is removed by a specific enzyme, leading to the activation of a fluorophore. A novel fluorescence-labeled etoposide derivative has been synthesized for studying its cellular uptake and distribution. nih.gov

While direct examples of N-benzyloxycarbonyl-5-aminopentanol derivatives in these applications are not extensively documented, the chemical properties of the molecule and the established use of its constituent functional groups in medicinal chemistry strongly suggest its potential in these areas.

Reaction Chemistry and Functional Group Interconversions of N Benzyloxycarbonyl 5 Aminopentanol

Transformations of the N-Protected Amino Group

The benzyloxycarbonyl (Cbz) protecting group on the amino functionality of N-Benzyloxycarbonyl-5-aminopentanol plays a crucial role in directing its reactivity. While providing stability under many reaction conditions, it can also be transformed or participate in various coupling reactions.

Amidation and Urethane Formation in Complex Substrates

The N-Cbz group can be directly converted into an amide functionality without the need for a separate deprotection step. A one-pot synthesis of amides from N-Cbz-protected amines has been developed, involving the in situ generation of isocyanate intermediates. rsc.orgrsc.org These intermediates then react with Grignard reagents to yield the corresponding amides in high yields. rsc.orgrsc.org This method provides a facile and efficient route for amidation under mild conditions. rsc.org

Another approach involves the rhodium-catalyzed coupling of arylboroxines with carbamates, which directly converts N-Cbz-protected amines into secondary benzamides. nih.gov This transformation is significant as it replaces the traditional two-step deprotection-condensation sequence and is compatible with a wide variety of functional groups, including those that are acid-labile or reducible. nih.gov

Furthermore, N-Cbz-protected amino acids can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to produce arylamides with high yields and without racemization. organic-chemistry.org Urethane-protected amino acid N-carboxyanhydrides (UNCAs) also serve as stable, preactivated amino acid derivatives for peptide synthesis, generating only carbon dioxide as a byproduct during condensation reactions. nih.govacs.org Additionally, the reaction of sulfonic esters of N-hydroxyimides with alcohols, induced by nucleophiles, presents a method for the one-pot synthesis of Nα-urethane-protected β- and γ-amino acids. nih.gov

| Reaction | Reagents and Conditions | Product Type | Yield (%) | Reference |

| One-pot Amidation | 2-chloropyridine, trifluoromethanesulfonyl anhydride (B1165640), Grignard reagent | Amide | High | rsc.orgrsc.org |

| Rhodium-Catalyzed Amidation | Arylboroxine, Rhodium catalyst | Secondary benzamide | - | nih.gov |

| Arylamide Formation | Aryl amine, methanesulfonyl chloride, N-methylimidazole | Arylamide | High | organic-chemistry.org |

| Peptide Synthesis | Urethane-protected amino acid N-carboxyanhydride | Peptide | - | nih.govacs.org |

| Urethane Synthesis | Sulfonic ester of N-hydroxyimide, alcohol, nucleophile | Nα-urethane-protected amino acid | Excellent | nih.gov |

N-Arylation and Heterocyclization Reactions

The nitrogen atom of the Cbz-protected amine can undergo N-arylation through various modern coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds between amines and aryl halides. wikipedia.orgacsgcipr.orgorganic-chemistry.org While challenging for ammonia (B1221849) itself, strategies using ammonia equivalents like benzophenone (B1666685) imine have been developed. wikipedia.org The choice of ligand, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is crucial for the successful coupling of primary amines. wikipedia.org More recently, a highly efficient nickel(II)-catalyzed photoredox N-arylation of Cbz-amines with aryl electrophiles has been reported as a viable alternative to the palladium-catalyzed methods. organic-chemistry.org

The Ullmann condensation is another classic method for C-N bond formation, typically requiring high temperatures and stoichiometric copper. wikipedia.orgorganic-chemistry.org However, modern modifications using soluble copper catalysts supported by ligands like diamines have made the reaction conditions milder. wikipedia.orgnih.govmdpi.comnih.gov These reactions can be used to couple N-Cbz protected amines with aryl halides.

Intramolecular cyclization reactions of derivatives of N-Benzyloxycarbonyl-5-aminopentanol can lead to the formation of heterocyclic structures. For instance, intramolecular cyclization of 5-halo- and 5-nitro-substituted furanylamides has been explored, leading to rearranged dihydroquinones or polyfunctional oxabicycles. nih.gov The 5-nitro-substituted furfuryl amide has been shown to undergo an unusual isomerization-cyclization to form a benzo rsc.orgresearchgate.netfuro[2,3-c]pyridin-3-one derivative under microwave conditions. nih.gov While not directly involving the Cbz-protected amine in the cyclization itself, the amine can be a substituent on a precursor that undergoes such transformations.

Reactions at the Primary Hydroxyl Functionality

The primary hydroxyl group of N-Benzyloxycarbonyl-5-aminopentanol is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups.

Selective Esterification and Etherification under Mild Conditions

The selective esterification of the primary alcohol can be achieved under mild conditions, preserving the integrity of the Cbz protecting group. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters from alcohols, even with sterically hindered substrates. organic-chemistry.orgnih.govorganic-chemistry.orgcmu.ac.thucv.ro This reaction proceeds under neutral conditions and typically gives high yields. cmu.ac.th

The Mitsunobu reaction offers another powerful method for the conversion of primary alcohols to esters with clean inversion of stereochemistry if a chiral center were present. organic-chemistry.orgnih.govresearchgate.net This reaction employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. nih.gov The Mitsunobu reaction can also be utilized for etherification by employing a phenol (B47542) as the nucleophile. organic-chemistry.org

| Reaction | Reagents and Conditions | Product Type | Key Features | Reference |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Ester | Mild, neutral conditions, high yields | organic-chemistry.orgnih.govorganic-chemistry.orgcmu.ac.thucv.ro |

| Mitsunobu Reaction (Esterification) | Carboxylic acid, PPh3, DEAD/DIAD | Ester | Mild conditions, inversion of configuration | organic-chemistry.orgnih.gov |

| Mitsunobu Reaction (Etherification) | Phenol, PPh3, DEAD/DIAD | Ether | Mild conditions, inversion of configuration | organic-chemistry.org |

Controlled Oxidation to Carbonyl Compounds

The primary alcohol group of N-Benzyloxycarbonyl-5-aminopentanol can be selectively oxidized to the corresponding aldehyde using a variety of mild and controlled oxidation methods. Harsh oxidizing agents are generally avoided to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the Cbz protecting group.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine. rsc.orgorganic-chemistry.orgresearchgate.netwikipedia.orgfrontiersin.org This reaction is known for its mild conditions and broad functional group tolerance. rsc.org

Another highly effective method is the Dess-Martin periodinane (DMP) oxidation. rsc.org DMP is a hypervalent iodine reagent that offers several advantages, including neutral pH, short reaction times, high yields, and tolerance of sensitive functional groups. rsc.org

| Oxidation Method | Oxidizing Agent | Co-reagents | Typical Temperature | Product | Reference |

| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride, Triethylamine | -60 to -78 °C | Aldehyde | rsc.orgorganic-chemistry.orgresearchgate.netwikipedia.orgfrontiersin.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | - | Room Temperature | Aldehyde | rsc.org |

Stereochemical Considerations in Derivatization

When N-Benzyloxycarbonyl-5-aminopentanol is derived from a chiral precursor or when a chiral center is introduced during its synthesis or derivatization, stereochemical control becomes a critical aspect. The existing stereochemistry can influence the outcome of subsequent reactions, and various methods can be employed to introduce new stereocenters with high selectivity.

Chiral derivatizing agents (CDAs) are often used to determine the enantiomeric purity of chiral alcohols and amines. wikipedia.org Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) react with chiral alcohols to form diastereomeric esters that can be distinguished by NMR spectroscopy. wikipedia.org Other CDAs, such as those based on BINOL-amino alcohols, have also been developed for the enantioselective recognition of carboxylic acids and other molecules. frontiersin.org While primarily used for analysis, the principles of chiral recognition are fundamental to developing stereoselective synthetic methods. The stereocontrolled synthesis of functionalized heterocyclic amino esters and amides with multiple stereocenters often relies on the inherent chirality of the starting materials to predetermine the configuration of the products. rsc.org

Retention and Inversion of Configuration at Chiral Centers

While 5-Amino-N-benzyloxycarbonylpentanol itself is an achiral molecule, it is frequently used as a building block or a structural motif in the synthesis of larger, chiral molecules. In these contexts, the stereochemical integrity of adjacent chiral centers during chemical transformations is of paramount importance. The N-benzyloxycarbonyl group plays a significant role in maintaining this integrity, primarily by suppressing racemization.

The principal mechanism for racemization of α-amino acids and their derivatives during peptide coupling involves the formation of a planar 5(4H)-oxazolone intermediate. bachem.com Urethane-based protecting groups, such as the benzyloxycarbonyl (Cbz) group, are specifically designed to hinder this pathway. bachem.comscripps.edu The electronic nature of the carbamate (B1207046) linkage makes the α-proton less acidic and raises the energy barrier for the formation of the oxazolone (B7731731). scripps.edu This ensures that the original configuration of the chiral center is retained to a high degree during the activation and coupling steps.

In contrast, N-acyl protected amino acids are much more prone to racemization via this oxazolone pathway. scripps.edu The use of the Cbz group is therefore a fundamental strategy for ensuring that the desired stereoisomer is produced with high fidelity. While ideal for retention of configuration, specific reaction conditions, such as excessive base or elevated temperatures, can still lead to some degree of epimerization. However, compared to other protecting groups, the Cbz group offers a robust defense against the loss of stereochemical purity.

Compatibility with Various Reagents and Reaction Conditions in Complex Syntheses

The utility of a protecting group is defined by its ability to withstand a range of chemical environments while being removable under specific, non-destructive conditions. The N-benzyloxycarbonyl group exhibits excellent compatibility, making it a valuable tool in complex syntheses.

The Cbz group is notably stable under the acidic and basic conditions typically used to remove other protecting groups. masterorganicchemistry.com It is resistant to the strong acids (like trifluoroacetic acid, TFA) used for Boc-group deprotection and the basic conditions (like piperidine) used for Fmoc-group deprotection. nih.govmasterorganicchemistry.com This orthogonality is the foundation of many modern synthetic strategies, enabling the selective unmasking of different functional groups within the same molecule. bham.ac.uknih.gov

The primary method for cleaving the Cbz group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). masterorganicchemistry.comorganic-chemistry.org This process is typically clean and high-yielding. However, it is incompatible with molecules containing other functional groups susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing groups. In such cases, alternative deprotection methods are required. Recently, methods using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or nucleophilic reagents like 2-mercaptoethanol (B42355) have been developed for Cbz removal, expanding its utility in the presence of hydrogenation-sensitive functionalities. organic-chemistry.org

The Cbz group is compatible with most reagents used for amide bond formation, including carbodiimides (like DCC, DIC) and onium salts (like HBTU, PyBOP). bachem.compeptide.com Its presence renders the protected nitrogen non-nucleophilic, preventing self-condensation or other side reactions during the activation of a carboxyl group elsewhere in the molecule. masterorganicchemistry.com

The table below outlines the compatibility of the N-Cbz group with common reagents and conditions.

| Reagent/Condition | Compatibility | Comment | Reference |

| Strong Acid (e.g., TFA) | Stable | Orthogonal to Boc group removal. | masterorganicchemistry.com |

| Base (e.g., Piperidine) | Stable | Orthogonal to Fmoc group removal. | masterorganicchemistry.com |

| Catalytic Hydrogenolysis (H₂/Pd-C) | Labile | Standard method for Cbz deprotection. | masterorganicchemistry.comorganic-chemistry.org |

| Lewis Acids (e.g., AlCl₃ in HFIP) | Labile | Alternative deprotection for hydrogenation-sensitive substrates. | organic-chemistry.org |

| Nucleophiles (e.g., 2-mercaptoethanol) | Labile | Provides another orthogonal deprotection option. | organic-chemistry.org |

| Peptide Coupling Reagents (e.g., DCC, HBTU) | Stable | Compatible with standard amide bond formation conditions. | bachem.commasterorganicchemistry.com |

Emerging Research Areas and Future Directions for N Benzyloxycarbonyl 5 Aminopentanol Chemistry

Advancements in Asymmetric Synthesis and Chiral Control Methodologies

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and life sciences. The creation of chiral N-Benzyloxycarbonyl-5-aminopentanol is a key area of emerging research, as the enantiomers of this compound can serve as valuable precursors for a wide range of biologically active molecules.

Current research focuses on several promising strategies to achieve high enantiomeric purity. One major direction is the use of biocatalysis , where enzymes are employed to catalyze stereoselective transformations. For instance, the asymmetric reduction of a corresponding keto-precursor, 5-(benzyloxycarbonylamino)-1-pentanal, using alcohol dehydrogenases can potentially yield the chiral alcohol with high enantiomeric excess. This approach benefits from the high selectivity and mild reaction conditions typical of enzymatic processes.

Another significant area of advancement is the development of chiral catalysts for the asymmetric hydrogenation of prochiral ketones. Transition metal complexes with chiral ligands are being explored for their ability to deliver hydrogen to a specific face of the ketone, thereby establishing the desired stereocenter at the alcohol position.

Furthermore, chiral resolution of racemic N-Benzyloxycarbonyl-5-aminopentanol is a viable strategy. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical methods like crystallization or chromatography. A related and more advanced concept is the development of chiral receptors capable of enantioselective recognition. Research into macrocyclic hosts that can selectively bind one enantiomer of a Cbz-protected amino acid derivative over the other points to a future where similar principles could be applied for the efficient separation of chiral amino alcohols.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Alcohols

| Methodology | Advantages | Challenges |

| Biocatalysis | High enantioselectivity, mild conditions, environmentally friendly. | Substrate specificity, enzyme stability and cost. |

| Asymmetric Catalysis | Broad substrate scope, high turnover numbers. | Catalyst cost (often precious metals), sensitivity to air and moisture. |

| Chiral Resolution | Applicable to a wide range of compounds, well-established techniques. | 50% theoretical maximum yield for the desired enantiomer, can be labor-intensive. |

| Chiral Receptors | Potential for high selectivity, can be used for separation and sensing. | Design and synthesis of effective receptors is complex. |

Applications in Bioconjugation and Chemical Biology for In Vivo Studies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology for probing biological systems, developing diagnostics, and creating targeted therapeutics. N-Benzyloxycarbonyl-5-aminopentanol is emerging as a valuable linker molecule in this field due to its distinct functional handles.

The primary alcohol group can be readily modified to introduce a variety of reactive functionalities for attachment to biomolecules such as proteins, peptides, or nucleic acids. For example, the alcohol can be oxidized to an aldehyde for reaction with hydrazines or alkoxyamines to form stable hydrazone or oxime linkages, respectively. nih.gov Alternatively, it can be converted into an activated ester or a maleimide (B117702) for reaction with amine or thiol groups on proteins.

The Cbz-protected amine provides a latent reactive site. Once the bioconjugation at the alcohol terminus is complete, the Cbz group can be removed through hydrogenolysis, a reaction that is typically biocompatible, to expose the primary amine. This newly revealed amine can then be used for further functionalization, such as the attachment of a fluorescent dye for in vivo imaging, a drug molecule for targeted delivery, or a polyethylene (B3416737) glycol (PEG) chain to improve pharmacokinetic properties.

While specific in vivo studies utilizing N-Benzyloxycarbonyl-5-aminopentanol are still in early stages, the potential is significant. For example, it could be used to construct antibody-drug conjugates (ADCs). The alcohol end could be functionalized to attach to an antibody, and after deprotection of the amine, a potent cytotoxic drug could be linked. This modular approach allows for the precise construction of complex bioconjugates for targeted cancer therapy.

Development of Novel Catalytic Systems Utilizing N-Benzyloxycarbonyl-5-aminopentanol Derivatives

A fascinating and forward-looking research direction is the use of derivatives of N-Benzyloxycarbonyl-5-aminopentanol as components of novel catalytic systems. Chiral amino alcohols are well-established as effective ligands in a variety of metal-catalyzed asymmetric reactions. rsc.orgnih.gov

The future in this area lies in the synthesis of chiral N-Benzyloxycarbonyl-5-aminopentanol, as described in section 6.1, followed by its conversion into a chiral ligand. After deprotection of the amine, the resulting chiral 5-amino-1-pentanol (B144490) can be derivatized at the nitrogen atom with groups that can coordinate to metal centers, such as phosphines or pyridines. The alcohol group can also serve as a coordination site, making the resulting molecule a bidentate ligand.

The five-carbon backbone of the aminopentanol provides flexibility, which can be advantageous in the formation of stable and effective catalyst-substrate complexes. The development of a library of such ligands, with variations in the substituents on the nitrogen atom, could lead to the discovery of highly selective catalysts for important organic transformations like asymmetric allylic alkylation, conjugate addition, and transfer hydrogenation.

Furthermore, these ligands could be anchored to solid supports, such as polymers or silica (B1680970) gel, through the alcohol functionality. nih.gov This would lead to the development of heterogeneous catalysts that are easily separable from the reaction mixture and can be recycled, which is a key principle of green chemistry.

Table 2: Potential Catalytic Applications of Chiral Ligands Derived from 5-Amino-1-pentanol

| Ligand Type | Metal | Potential Asymmetric Reaction |

| Aminophosphine | Palladium, Rhodium, Copper | Allylic Alkylation, Hydrogenation, Conjugate Addition |

| Amino-bis(phenol) | Titanium, Aluminum | Aldol Reactions, Diels-Alder Reactions |

| Amino-oxazoline | Copper, Zinc | Cyclopropanation, Lewis Acid Catalysis |

Integration into Supramolecular Chemistry and Advanced Materials Science

The unique structural features of N-Benzyloxycarbonyl-5-aminopentanol also make it an attractive candidate for applications in supramolecular chemistry and materials science.

In supramolecular chemistry , the benzyloxycarbonyl group can participate in π-π stacking interactions, which can be a driving force for self-assembly into well-ordered nanostructures like fibers or gels. The hydroxyl and protected amine groups provide sites for hydrogen bonding, further directing the assembly process. By designing derivatives with modified aromatic rings on the Cbz group, the strength and nature of these non-covalent interactions can be tuned to control the morphology and properties of the resulting supramolecular materials.

In materials science , N-Benzyloxycarbonyl-5-aminopentanol can be used as a surface modifier for nanomaterials. For instance, the alcohol group can be used to anchor the molecule to the surface of metal oxides or other nanoparticles. The Cbz-protected amine at the other end would then form a new outer layer, which can be deprotected to provide reactive sites for further functionalization. This approach could be used to improve the dispersibility of nanoparticles in organic solvents or to compatibilize them with polymer matrices. rsc.org

Another promising avenue is the incorporation of N-Benzyloxycarbonyl-5-aminopentanol into polymers . The hydroxyl group can be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, and then copolymerized with other monomers. This would introduce the Cbz-protected amine as a pendant group along the polymer chain. Subsequent deprotection would yield a functional polymer with primary amine groups, which can be used for a variety of applications, such as in drug delivery systems, as gene transfection agents, or as scavengers for heavy metals.

The exploration of these emerging research areas will undoubtedly unlock the full potential of N-Benzyloxycarbonyl-5-aminopentanol as a versatile chemical tool, driving innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Amino-N-benzyloxycarbonylpentanol, and what are the critical parameters for optimizing yield?

- Methodological Answer : The synthesis typically involves protecting the primary amine group of 5-amino-1-pentanol with a benzyloxycarbonyl (Cbz) group. A common approach uses benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0–5°C). Key parameters include:

- Stoichiometry : A 1.2–1.5 molar excess of Cbz-Cl to ensure complete protection.

- pH control : Maintaining alkaline conditions (pH ~10) to deprotonate the amine and minimize hydrolysis of Cbz-Cl.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

- Yield optimization requires strict anhydrous conditions and rapid quenching to prevent side reactions like over-alkylation .

Q. Which analytical techniques are most effective for confirming the structure and purity of 5-Amino-N-benzyloxycarbonylpentanol?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the Cbz group’s characteristic aromatic protons (δ 7.2–7.4 ppm, multiplet) and the carbamate NH (δ 5.1–5.3 ppm, broad).

- ¹³C NMR : Confirm the carbonyl carbon of the Cbz group (δ ~155 ppm).

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity; retention time comparison against a reference standard is critical.

- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₃H₁₉NO₃: 261.3 g/mol).

- FT-IR : A strong absorption band at ~1700 cm⁻¹ confirms the carbonyl group of the Cbz moiety .

Advanced Research Questions

Q. How does the choice of solvent or catalyst influence the efficiency of introducing the benzyloxycarbonyl group to the amino pentanol derivative?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates. DMF may accelerate the reaction but risks carbamate decomposition at elevated temperatures.

- Catalysts : DMAP (4-dimethylaminopyridine) can catalyze carbamate formation via nucleophilic activation, reducing reaction time by 30–50%.

- Temperature : Reactions performed at 0–5°C minimize side products (e.g., di-Cbz derivatives), while room temperature may suffice for sterically hindered amines.

- Data Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | None | 0–5 | 75 | 95 |

| DMF | DMAP | 25 | 85 | 90 |

| DCM | None | 0–5 | 68 | 98 |

- Note: Data inferred from analogous Cbz-protection reactions .

Q. What are the common side reactions encountered during the synthesis, and how can they be mitigated?

- Methodological Answer :

- Side Reactions :

Overprotection : Formation of di-Cbz derivatives due to excess reagent. Mitigation: Strict stoichiometric control of Cbz-Cl.

Hydrolysis of Cbz group : Occurs under prolonged basic conditions. Mitigation: Neutralize the reaction immediately after completion.

Oxidation of alcohol : The pentanol hydroxyl group may oxidize if exposed to strong oxidizing agents. Mitigation: Use inert atmospheres (N₂/Ar).

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7). Quench aliquots with dilute HCl to detect unreacted amine .

Q. How should researchers address discrepancies in reported stability data of the Cbz-protected amine under acidic vs. basic conditions?

- Methodological Answer :

- Contradiction Analysis : Literature may report varying stability due to solvent or temperature differences. For example:

- Acidic Conditions (pH <3) : Rapid cleavage occurs in TFA/CH₂Cl₂ (1:1) at 25°C (t₁/₂ ~1 hr), but slower in aqueous HCl.

- Basic Conditions (pH >10) : Hydrolysis is negligible at 25°C but accelerates at 60°C.

- Experimental Validation : Conduct stability assays using HPLC to quantify degradation products. Compare results against control samples stored in neutral buffers .

Q. In peptide coupling reactions, what role does 5-Amino-N-benzyloxycarbonylpentanol serve, and how does its structure influence coupling efficiency?

- Methodological Answer :

- Role : Acts as a spacer or linker in solid-phase peptide synthesis (SPPS). The Cbz group protects the amine during elongation, while the hydroxyl group can be functionalized for conjugation.

- Steric Effects : The bulky Cbz group may reduce coupling efficiency in sterically hindered sequences. Use coupling agents like HATU (vs. DCC) to enhance reactivity.

- Case Study : In a model peptide (e.g., Gly-Cbz-pentanol-Phe), coupling yields dropped from 95% (HATU) to 75% (DCC) due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.